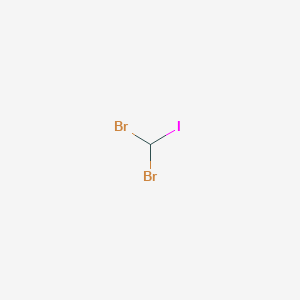
Dibromoiodomethane
Vue d'ensemble
Description
Dibromoiodomethane is a halomethane compound with the molecular formula CHBr₂I. It is a colorless liquid that is used in various organic synthesis reactions. The compound is known for its electrophilic characteristics, making it a valuable reagent in the production of various organic compounds .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Dibromoiodomethane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
Dibromoiodomethane has several applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reaction products are often studied for their potential biological activities.
Industry: In the industrial sector, this compound is used in the production of pesticides and dyes.
Mécanisme D'action
The mechanism by which dibromoiodomethane exerts its effects is primarily through its electrophilic characteristics. It forms an electrophilic bromonium ion upon reacting with electron-rich regions within molecules. This bromonium ion then engages with electron-poor regions, facilitating various organic reactions such as the Wittig reaction, Stork enamine reaction, and Mitsunobu reaction .
Comparaison Avec Des Composés Similaires
Dibromoiodomethane can be compared with other halomethanes such as:
Bromoiodomethane (CH₂BrI): Similar in structure but with only one bromine atom, bromoiodomethane is also used in organic synthesis but is less reactive than this compound.
Diiodomethane (CH₂I₂): This compound contains two iodine atoms and is often used in the Simmons-Smith reaction for cyclopropanation.
Dibromomethane (CH₂Br₂): With two bromine atoms, dibromomethane is used as a solvent and in organic synthesis.
This compound stands out due to its unique combination of bromine and iodine atoms, which confer distinct reactivity and electrophilic properties, making it a versatile reagent in various chemical reactions.
Propriétés
IUPAC Name |
dibromo(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2I/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSEQHMMFKGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208040 | |
| Record name | Dibromoiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-94-2 | |
| Record name | Dibromoiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromoiodomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the environmental significance of dibromoiodomethane and how is it analyzed?
A1: this compound is a disinfection byproduct (DBP) that can form in drinking water during the chlorination or chloramination of water containing bromide and iodide ions. [, , ] While not as commonly studied as trihalomethanes like chloroform, its presence in drinking water raises concerns due to the potential toxicity of halogenated organic compounds.
Q2: How does the structure of this compound relate to its potential toxicity?
A2: this compound (CHBr2I) is a trihalomethane containing bromine and iodine atoms. While research specifically on this compound's toxicity is limited, studies on iodinated disinfection byproducts generally suggest that the presence of iodine can increase both cytotoxicity and genotoxicity compared to their brominated or chlorinated counterparts. [] This highlights the importance of understanding the structure-activity relationship of halogenated DBPs.
Q3: Are there alternative quenching agents for chlorine that minimize the impact on this compound analysis in water samples?
A3: Research indicates that the choice of quenching agent used to neutralize residual chlorine in water samples before disinfection byproduct analysis can significantly affect the results, particularly for this compound. Ascorbic acid, while effective for many other DBPs, has been shown to cause errors in this compound measurements (2.6-28% error compared to unquenched samples). [] Sodium sulfite appears to be a more suitable alternative, as it performs similarly to unquenched samples for this compound analysis. []
Q4: How does this compound compare to other iodinated trihalomethanes in terms of mutagenicity?
A4: Research suggests that among iodinated trihalomethanes, only iodoform (triiodomethane) exhibits mutagenic properties in specific Salmonella strains (those deficient in nucleotide excision repair and possessing error-prone DNA repair mechanisms). [] this compound, along with other iodinated trihalomethanes like chlorodiiodomethane and dichloroiodomethane, did not show mutagenicity in standard Salmonella tests, even in the presence of the GSTT1 enzyme. []
Q5: Can this compound be synthesized, and if so, what is a known method?
A5: Yes, this compound can be synthesized. One documented method involves reacting iodoform (triiodomethane) with diethylzinc and cyclohexene. This reaction leads to the formation of a zinc carbenoid intermediate, which subsequently reacts with cyclohexene to yield 7-bromonorcarane. [] This method highlights the versatility of organometallic chemistry in synthesizing specific halogenated organic compounds.
Q6: Does the presence of iodide in water sources always correlate with higher levels of iodinated DBPs?
A6: While iodide is a precursor to the formation of iodinated DBPs like this compound, research indicates that a consistent correlation between iodide levels in source water and the final concentration of iodinated DBPs is not always observed. [] Factors such as the type of disinfectant used (chlorine vs. chloramine), contact time, and the presence of other organic matter can significantly influence the formation and degradation of specific DBPs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
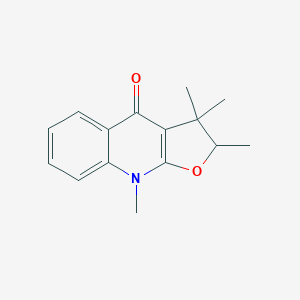

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

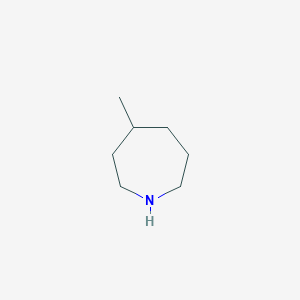


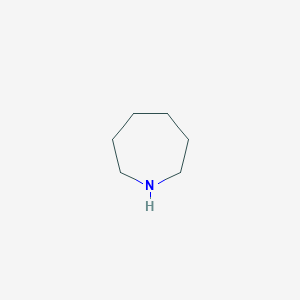
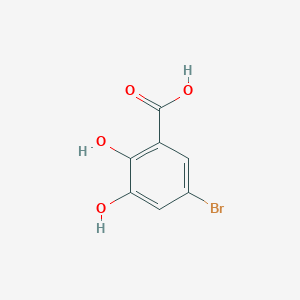

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)

